(4-Amino-6-(o-tolylamino)-1,3,5-triazin-2-yl)methyl 4-(dimethylamino)benzoate

CAS No.:

Cat. No.: VC16767787

Molecular Formula: C20H22N6O2

Molecular Weight: 378.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H22N6O2 |

|---|---|

| Molecular Weight | 378.4 g/mol |

| IUPAC Name | [4-amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl 4-(dimethylamino)benzoate |

| Standard InChI | InChI=1S/C20H22N6O2/c1-13-6-4-5-7-16(13)22-20-24-17(23-19(21)25-20)12-28-18(27)14-8-10-15(11-9-14)26(2)3/h4-11H,12H2,1-3H3,(H3,21,22,23,24,25) |

| Standard InChI Key | HERZMIXTFNKVFA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC=C1NC2=NC(=NC(=N2)N)COC(=O)C3=CC=C(C=C3)N(C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture and Nomenclature

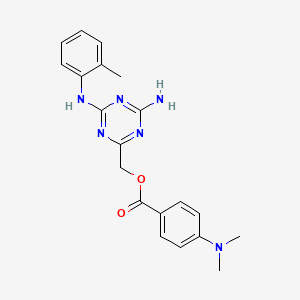

The compound’s IUPAC name, [4-amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl 4-(dimethylamino)benzoate, reflects its hybrid structure combining a triazine ring with a benzoate ester (Table 1). The 1,3,5-triazine core is substituted at the 4-position with an amino group (-NH₂), at the 6-position with an o-tolylamino group (2-methylaniline), and at the 2-position with a methyl ester linked to a 4-(dimethylamino)benzoate moiety . This arrangement introduces both electron-donating (amino, dimethylamino) and sterically bulky (o-tolyl) substituents, influencing its reactivity and intermolecular interactions.

Table 1: Molecular Properties of (4-Amino-6-(o-tolylamino)-1,3,5-triazin-2-yl)methyl 4-(dimethylamino)benzoate

Synthesis and Analytical Characterization

Synthetic Pathways

-

Nucleophilic Substitution: Reacting cyanuric chloride with amines in a stepwise manner to install substituents at the 2, 4, and 6 positions.

-

Esterification: Coupling a triazine-alcohol intermediate with 4-(dimethylamino)benzoic acid using carbodiimide-based coupling agents.

Key challenges include regioselectivity control during triazine functionalization and minimizing hydrolysis of the ester group under basic conditions.

Analytical Data

-

Mass Spectrometry: High-resolution mass spectra (HRMS) would show a molecular ion peak at m/z 378.1801 (calculated for C₂₀H₂₂N₆O₂⁺).

-

NMR Spectroscopy:

Biological and Chemical Applications

Material Science Applications

Functional triazines are explored as:

-

Ligands in Coordination Polymers: The amino and dimethylamino groups could chelate metal ions like Cu²⁺ or Fe³⁺, forming porous frameworks for gas storage .

-

Photoactive Materials: Conjugation between the triazine and benzoate π-systems might enable light-harvesting properties, analogous to triazine-based organic semiconductors.

| Hazard Category | GHS Code | Precautionary Measures | Source |

|---|---|---|---|

| Acute Toxicity (Oral) | H302 | Use PPE; avoid ingestion | |

| Skin Irritation | H315 | Wear gloves/lab coat | |

| Eye Irritation | H319 | Use safety goggles |

The compound requires storage at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the ester group . Spills should be neutralized with a 1:1 mixture of activated charcoal and sand, followed by disposal as hazardous waste .

Future Research Directions

-

Mechanistic Studies: Elucidate the compound’s interaction with enzymes like dihydrofolate reductase using X-ray crystallography .

-

Derivatization: Introduce fluorophores (e.g., fluorescein) for cellular imaging applications.

-

Toxicology Profiling: Assess acute and chronic toxicity in model organisms to evaluate therapeutic potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume